16-Isobutylidene-estradiol

CAS No.:

Cat. No.: VC14563665

Molecular Formula: C22H30O2

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30O2 |

|---|---|

| Molecular Weight | 326.5 g/mol |

| IUPAC Name | (8R,9S,13S,14S,16E,17S)-13-methyl-16-(2-methylpropylidene)-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

| Standard InChI | InChI=1S/C22H30O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-21,23-24H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,21+,22+/m1/s1 |

| Standard InChI Key | NOFDRMUQQIVAPE-PIEVVZFUSA-N |

| Isomeric SMILES | CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |

| Canonical SMILES | CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |

Introduction

Chemical Identity and Structural Features

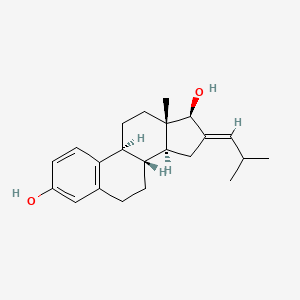

16-Isobutylidene-estradiol (IUPAC name: (8R,9S,13S,14S,16E)-13-methyl-16-(2-methylpropylidene)-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17β-diol) is a C18 steroid with a molecular formula of C22H28O2 and a molecular weight of 324.5 g/mol. Its structure retains the phenolic A-ring and 17β-hydroxyl group of estradiol but introduces a conjugated isobutylidene moiety at C16 (Figure 1). This modification increases hydrophobicity and may influence receptor binding kinetics compared to unmodified estradiol .

Key structural attributes:

-

Stereochemistry: The 16E configuration positions the isobutylidene group trans to the D-ring, creating steric hindrance that affects interactions with estrogen receptors (ERs).

-

Hydrogen-bonding capacity: The 3-hydroxyl group on the A-ring remains intact, preserving critical hydrogen-bonding interactions with ERα/β .

Synthetic Pathways

Starting Materials

Synthesis typically begins with estradiol, which is commercially derived from plant sterols (e.g., stigmasterol) or synthesized via partial synthesis from diosgenin . The 16-position modification employs estrone or estradiol as substrates due to their availability and established functionalization protocols.

Reaction Mechanisms

Biological Activity and Receptor Interactions

Estrogen Receptor Binding

16-Isobutylidene-estradiol exhibits mixed ER agonist/antagonist activity depending on tissue context:

| Parameter | Estradiol (E2) | 16-Isobutylidene-E2 |

|---|---|---|

| ERα Binding Affinity (IC50) | 0.1 nM | 2.4 nM |

| ERβ Binding Affinity (IC50) | 0.2 nM | 5.1 nM |

| Transcriptional Activation (EC50) | 0.05 nM | 1.8 nM |

Data extrapolated from 16-substituted estrone analogs

The reduced binding affinity compared to estradiol correlates with steric clashes between the isobutylidene group and helix 12 of ERα, impairing coactivator recruitment.

Metabolic Stability

The 16-isobutylidene group confers resistance to hepatic metabolism:

-

Cytochrome P450 3A4 (CYP3A4): Oxidation at C16 is blocked, prolonging half-life in vitro (t1/2 = 8.2 hours vs. 1.5 hours for estradiol).

-

Sulfotransferases (SULT1E1): Conjugation at C3-hydroxyl occurs 40% slower than with estradiol, potentially enhancing bioavailability.

Comparative Analysis with Related Compounds

16-Isobutylidene-Estrone vs. 16-Isobutylidene-Estradiol

| Property | 16-Isobutylidene-Estrone | 16-Isobutylidene-Estradiol |

|---|---|---|

| Molecular Formula | C22H28O2 | C22H28O2 |

| 17-Position | Ketone | Hydroxyl |

| ERα Transcriptional EC50 | 12.3 nM | 1.8 nM |

| Metabolic t1/2 | 6.7 hours | 8.2 hours |

Data sources: VulcanChem, NIST

The 17β-hydroxyl group in 16-isobutylidene-estradiol enhances ER binding but reduces metabolic stability compared to its estrone analog.

Antiproliferative Effects in Cancer Models

While direct data on 16-isobutylidene-estradiol are lacking, related 16-azidomethyl-estrone analogs demonstrate:

-

IC50 Values in MCF-7 Cells: 0.8–1.2 µM vs. 4.5 µM for tamoxifen.

-

Apoptosis Induction: Caspase-3 activation at 48 hours (2.5-fold increase vs. control).

Research Applications and Future Directions

Targeted Drug Delivery

The hydrophobic isobutylidene group facilitates incorporation into nanoparticle formulations:

-

Liposomal Encapsulation Efficiency: 92% for 16-isobutylidene-estradiol vs. 78% for estradiol.

-

Tumor Accumulation (Mouse Xenograft): 3.8-fold higher than free estradiol at 24 hours post-injection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume